molecular formula C26H20F3N5OS B2472530 5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione CAS No. 688792-48-5

5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione

Cat. No.: B2472530
CAS No.: 688792-48-5
M. Wt: 507.54
InChI Key: PIGFAVJNUGNVOL-UHFFFAOYSA-N
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Description

The compound 5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione is a complex organic molecule that features a piperazine ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The trifluoromethylphenyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents such as trifluoromethylphenyl halides .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential as a ligand in receptor binding studies.
  • Medicine : Explored for its potential therapeutic properties, particularly in the development of new drugs.
  • Industry : Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds:

  • 1-(4-Trifluoromethylphenyl)piperazine : A simpler analog with similar structural features.
  • 1-(3-Trifluoromethylphenyl)piperazine : Another analog with the trifluoromethyl group in a different position.
  • 1-Phenylpiperazine : Lacks the trifluoromethyl group but shares the piperazine core.

Uniqueness: The unique combination of the trifluoromethylphenyl group and the piperazine ring in this compound provides distinct chemical and biological properties, making it a valuable molecule for various applications.

Properties

IUPAC Name

(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3N5OS/c27-26(28,29)17-4-3-5-18(15-17)32-10-12-33(13-11-32)24(35)16-8-9-19-21(14-16)31-25(36)34-22-7-2-1-6-20(22)30-23(19)34/h1-9,14-15H,10-13H2,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGFAVJNUGNVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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